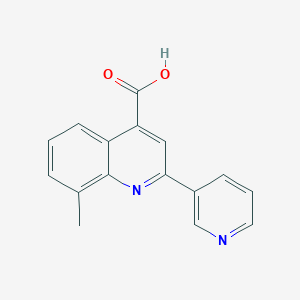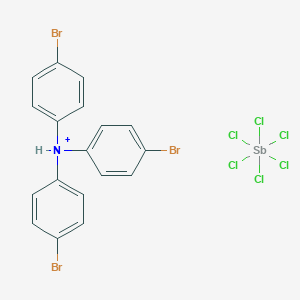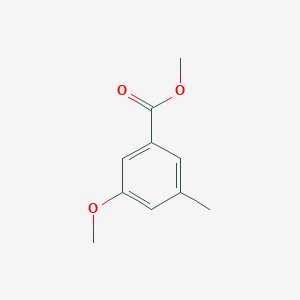
2-methyl-D-norleucine
概要
説明
2-methyl-D-norleucine is an amino acid derivative with the chemical formula C7H15NO2. It is a chiral compound, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is structurally similar to norleucine, an isomer of the more common amino acid leucine. This compound is used in various scientific research applications due to its unique properties.
科学的研究の応用
2-methyl-D-norleucine is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It is used to study protein structure and function, as it can be incorporated into proteins in place of natural amino acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the study of neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
将来の方向性
The future directions of 2-methyl-D-norleucine research could involve further exploration of its mechanism of action and potential therapeutic applications. For example, deep brain stimulation (DBS) is opening new therapeutic possibilities for neurological and psychiatric disorders . The mechanisms of action of DBS at the cell, molecular, and systems level are poorly understood and much work remains to be done .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-D-norleucine typically involves the use of starting materials such as 2-methylbutanal and ammonia. One common synthetic route includes the Strecker synthesis, where 2-methylbutanal reacts with ammonia and hydrogen cyanide to form this compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as enzymatic resolution or asymmetric synthesis. These methods ensure high yields and purity of the desired enantiomer. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer, leaving the other untouched. Asymmetric synthesis involves the use of chiral catalysts to direct the formation of the desired enantiomer.
化学反応の分析
Types of Reactions
2-methyl-D-norleucine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino acids.
作用機序
The mechanism of action of 2-methyl-D-norleucine involves its incorporation into proteins, where it can affect protein structure and function. It interacts with various molecular targets, including enzymes and receptors, altering their activity. The specific pathways involved depend on the context in which the compound is used, such as in cellular signaling or metabolic pathways.
類似化合物との比較
2-methyl-D-norleucine is similar to other amino acid derivatives such as:
Norleucine: An isomer with a similar structure but different functional properties.
Leucine: A common amino acid with a similar backbone but different side chain.
Isoleucine: Another branched-chain amino acid with a different arrangement of atoms.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a methyl group on the second carbon. This structural feature gives it distinct properties and makes it valuable in research applications where precise control over molecular interactions is required.
特性
IUPAC Name |
(2R)-2-amino-2-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZQHZQXROBVOO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@](C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347036 | |
| Record name | 2-Methyl-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105815-95-0 | |
| Record name | 2-Methyl-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane](/img/structure/B12452.png)
![[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate](/img/structure/B12454.png)



![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)




